molecular formula C18H22N6O2 B7175428 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol

2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol

Cat. No.: B7175428
M. Wt: 354.4 g/mol
InChI Key: WVJSAPCFUGEDTJ-UHFFFAOYSA-N
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Description

2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol can be approached through a multi-step process involving the following key steps:

    Formation of the 3-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other established methods.

    Quinazoline ring formation: This can be synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the ethanolamine group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, substituted quinazolines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes, contributing to the development of new pharmaceuticals.

Medicine

Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]methanol: Similar structure with a methanol group instead of ethanol.

    2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]propane: Similar structure with a propane group.

Uniqueness

The uniqueness of 2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12-20-17(26-23-12)13-6-9-24(10-7-13)18-21-15-5-3-2-4-14(15)16(22-18)19-8-11-25/h2-5,13,25H,6-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJSAPCFUGEDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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